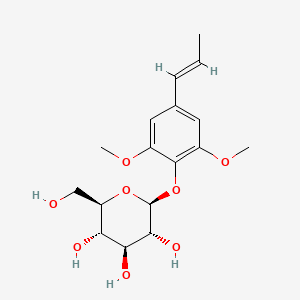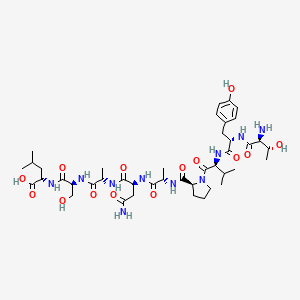![molecular formula C22H22N8O2 B12380046 n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide CAS No. 21696-12-8](/img/structure/B12380046.png)
n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-37 is a compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Tuberculosis remains a significant global health challenge, particularly due to the emergence of drug-resistant strains. Antitubercular agent-37 is part of ongoing efforts to develop more effective treatments for this disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-37 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of heterocyclic hydrazone derivatives, which are synthesized through the Japp-Klingemann coupling reaction. This reaction involves the condensation of an aryl diazonium salt with a β-keto ester in the presence of a base .
Industrial Production Methods
Industrial production of Antitubercular agent-37 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Antitubercular agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Antitubercular agent-37 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential treatment for tuberculosis, particularly drug-resistant forms.
Industry: Utilized in the development of new antitubercular drugs and diagnostic tools.
作用機序
The mechanism of action of Antitubercular agent-37 involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The compound targets enzymes involved in mycolic acid synthesis, such as polyketide synthase 13 (Pks 13) .
類似化合物との比較
Similar Compounds
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferases.
Uniqueness
Antitubercular agent-37 is unique in its specific targeting of Pks 13, which is not a common target for other antitubercular drugs. This specificity may reduce the likelihood of cross-resistance with other drugs and provide a new avenue for treating drug-resistant tuberculosis .
特性
CAS番号 |
21696-12-8 |
|---|---|
分子式 |
C22H22N8O2 |
分子量 |
430.5 g/mol |
IUPAC名 |
1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30) |
InChIキー |
YZUBZTSXZYJCGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
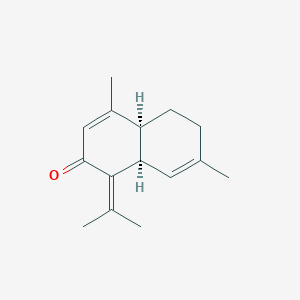
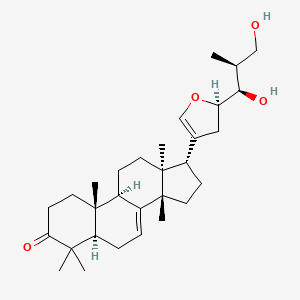
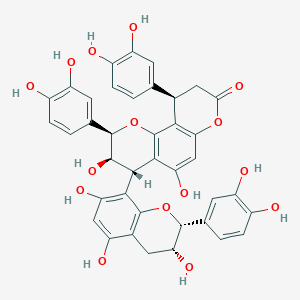
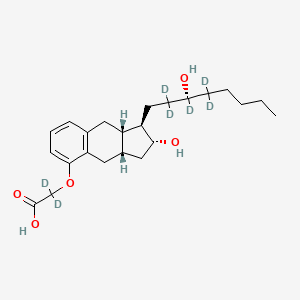

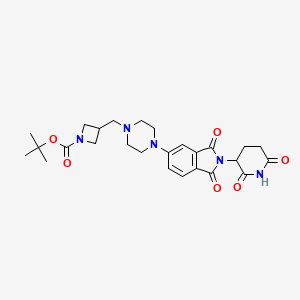



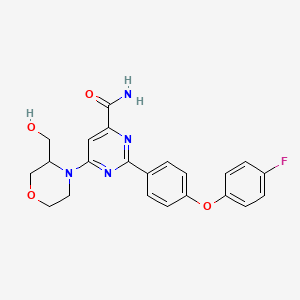
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
